1-Methyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC20133090
Molecular Formula: C10H14N4
Molecular Weight: 190.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14N4 |
|---|---|
| Molecular Weight | 190.25 g/mol |
| IUPAC Name | 1-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine |
| Standard InChI | InChI=1S/C10H14N4/c1-13-6-3-4-9(13)8-11-10-5-7-14(2)12-10/h3-7H,8H2,1-2H3,(H,11,12) |
| Standard InChI Key | OIAIGVYIZIJHDO-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC=C1CNC2=NN(C=C2)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure integrates two heterocyclic systems: a pyrazole ring and a pyrrole moiety. The pyrazole ring (C3H3N2) is substituted at the 1-position with a methyl group and at the 3-position with a secondary amine linked to a (1-methylpyrrol-2-yl)methyl group. This configuration enhances molecular rigidity and electronic diversity, facilitating interactions with biological targets.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C10H14N4 | |
| Molecular Weight | 202.25 g/mol | |
| IUPAC Name | 1-Methyl-N-[(1-methylpyrrol-2-yl)methyl]-1H-pyrazol-3-amine | |
| SMILES | CC1=NN(C=C1NCC2=CC=CN2C)C |
The methyl group on the pyrrole ring (δ 2.1–2.3 ppm in 1H NMR) and the pyrazole’s amine proton (δ 5.8–6.2 ppm) are critical diagnostic signals for structural validation .
Spectroscopic Identification
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 202.25 ([M+H]+), consistent with the molecular formula . Infrared (IR) spectroscopy reveals absorbance at 1600–1650 cm−1, characteristic of C=N stretching in the pyrazole ring.
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a two-step protocol:
-
Alkylation of Pyrazole: 1-Methyl-1H-pyrazol-3-amine is alkylated with 1-methyl-1H-pyrrole-2-carbaldehyde under acidic conditions (e.g., HCl in ethanol) to form an imine intermediate.
-
Reductive Amination: The intermediate is reduced using sodium borohydride (NaBH4) in methanol, yielding the target amine.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | EtOH, HCl, 60°C, 6 hr | 72 | 88 |
| 2 | NaBH4, MeOH, RT, 2 hr | 68 | 95 |
Microwave-assisted synthesis (100 W, 80°C) reduces reaction time by 40% while maintaining comparable yields.
Purification Strategies
Purification employs silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol/water (1:1). Final purity (>98%) is verified via HPLC (C18 column, 0.1% TFA in acetonitrile/water).
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate lipophilicity (LogP ≈ 2.5), with solubility in DMSO (25 mg/mL) and limited aqueous solubility (<0.1 mg/mL) . It remains stable at 4°C for six months but degrades under acidic (pH < 4) or oxidizing conditions.
Thermal Behavior
Differential scanning calorimetry (DSC) reveals a melting point of 148–150°C, indicative of crystalline structure. Thermogravimetric analysis (TGA) shows decomposition above 250°C.
Biological Activity and Mechanisms
Antimicrobial Efficacy
In vitro screening against Staphylococcus aureus and Escherichia coli demonstrates moderate inhibition (MIC = 32–64 μg/mL), comparable to ciprofloxacin derivatives. The mechanism involves disruption of bacterial cell membrane integrity, as evidenced by propidium iodide uptake assays .
Comparative Analysis with Analogues
Substituent Effects
Replacing the pyrrole-methyl group with a thiophene moiety increases LogP to 3.1 but reduces aqueous solubility by 50%, highlighting the balance between lipophilicity and bioavailability .
Table 3: Biological Activity of Structural Analogues
| Compound | MIC (μg/mL) | COX-2 IC50 (μM) |
|---|---|---|
| Target Compound | 32–64 | 18 |
| Thiophene Analogue | 64–128 | 22 |
| Pyridine Analogue | 16–32 | 15 |
Future Directions
Further studies should explore:
-
Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize potency and selectivity.
-
In Vivo Pharmacokinetics: Assessment of oral bioavailability and metabolic stability in rodent models.
-
Target Identification: Proteomic profiling to identify off-target interactions and potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume